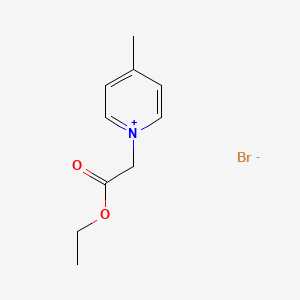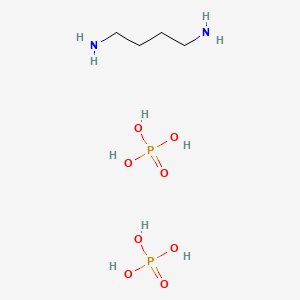
1-(2-Ethoxy-2-oxoethyl)-4-methylpyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxy-2-oxoethyl)-4-methylpyridin-1-ium bromide is a chemical compound with the molecular formula C14H15BrN2O2 It is known for its unique structure, which includes a pyridinium ion core substituted with an ethoxy-oxoethyl group and a methyl group
Preparation Methods
The synthesis of 1-(2-Ethoxy-2-oxoethyl)-4-methylpyridin-1-ium bromide typically involves the reaction of 4-methylpyridine with ethyl bromoacetate under controlled conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the carbon atom of the ethyl bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent any side reactions and to ensure high yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
1-(2-Ethoxy-2-oxoethyl)-4-methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The ethoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Ethoxy-2-oxoethyl)-4-methylpyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Mechanism of Action
The mechanism by which 1-(2-Ethoxy-2-oxoethyl)-4-methylpyridin-1-ium bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy-oxoethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
1-(2-Ethoxy-2-oxoethyl)-4-methylpyridin-1-ium bromide can be compared with other similar compounds, such as:
1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide: This compound lacks the methyl group, which can affect its reactivity and applications.
1-(2-Ethoxy-2-oxoethyl)-2-methylpyridinium bromide: The position of the methyl group is different, leading to variations in chemical behavior and biological activity.
Properties
CAS No. |
64636-80-2 |
|---|---|
Molecular Formula |
C10H14BrNO2 |
Molecular Weight |
260.13 g/mol |
IUPAC Name |
ethyl 2-(4-methylpyridin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C10H14NO2.BrH/c1-3-13-10(12)8-11-6-4-9(2)5-7-11;/h4-7H,3,8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
GBPOWUPCXCVOOI-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C[N+]1=CC=C(C=C1)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate](/img/structure/B14502101.png)




![3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione](/img/structure/B14502143.png)






![(2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14502181.png)

